molecular formula C13H13ClN2O3 B4501832 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine

Cat. No.: B4501832
M. Wt: 280.70 g/mol
InChI Key: AUYXEEDSODKUJF-UHFFFAOYSA-N
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Description

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 6-chloroindole moiety linked to a glycine residue via a propanoyl spacer. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Amino or thio-substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the 6-chloroindole moiety with a glycine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-[3-(6-chloroindol-1-yl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXEEDSODKUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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